N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Description

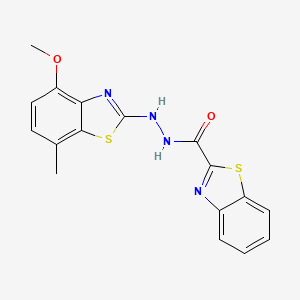

N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a complex organic compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes two benzothiazole rings connected by a carbohydrazide linkage. The presence of methoxy and methyl groups further adds to its distinct chemical properties.

Properties

IUPAC Name |

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S2/c1-9-7-8-11(23-2)13-14(9)25-17(19-13)21-20-15(22)16-18-10-5-3-4-6-12(10)24-16/h3-8H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEGGMSSAHPOKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves multiple steps:

Formation of Benzothiazole Rings: The initial step involves the synthesis of the benzothiazole rings. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic substitution reactions.

Formation of Carbohydrazide Linkage: The final step involves the reaction of the substituted benzothiazole with hydrazine hydrate to form the carbohydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the effectiveness of benzothiazole derivatives, including N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, against Mycobacterium tuberculosis. Research indicates that compounds with benzothiazole scaffolds can exhibit moderate to good anti-tubercular activity. For instance, a study published in RSC Advances reported that synthesized benzothiazole derivatives showed promising results against pathogenic strains of M. tuberculosis, suggesting a potential pathway for developing new anti-tubercular drugs .

Anti-Parasitic Properties

The compound has also been evaluated for its anti-parasitic properties. In vitro studies have demonstrated its efficacy against various protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. These studies suggest that derivatives of benzothiazole can be designed to enhance their activity against these pathogens . The biological evaluation revealed that certain synthesized compounds displayed IC50 values indicating strong antiparasitic activity compared to standard treatments .

Synthesis and Development

The synthesis of N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves multi-step chemical reactions that allow for the incorporation of various functional groups to optimize biological activity. Researchers are focusing on modifying the structure to improve solubility and potency while maintaining low toxicity levels .

Case Study 1: Anti-Tubercular Screening

A recent study systematically screened a library of benzothiazole derivatives for anti-tubercular activity. Among the tested compounds, N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide exhibited significant inhibition against M. tuberculosis with an IC50 value comparable to existing first-line therapies.

Case Study 2: Antiparasitic Efficacy

Another investigation assessed the antiparasitic effects of this compound against Giardia intestinalis. The results indicated that it was approximately four times more effective than standard treatments like metronidazole, showcasing its potential as a therapeutic agent in treating parasitic infections .

Mechanism of Action

The mechanism of action of N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

- N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide

Uniqueness

N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is unique due to its dual benzothiazole structure and the presence of both methoxy and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (CAS Number: 1105188-38-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the presence of two benzothiazole moieties linked by a carbohydrazide group. Its structure can be represented as follows:

Synthesis

The synthesis of benzothiazole derivatives, including the target compound, often involves various chemical reactions such as condensation and cyclization. The methods typically yield high purity and are optimized for biological testing. For instance, one study demonstrated effective synthesis using a combination of hydrazinolysis and subsequent condensation with acylating agents to form the desired hydrazide .

Antitumor Activity

Research indicates that compounds with similar benzothiazole structures exhibit significant antitumor properties. A study highlighted that modifications in the benzothiazole ring can enhance antiproliferative activity against various cancer cell lines. Specifically, the introduction of electron-donating groups has been shown to increase efficacy .

The proposed mechanism for the antitumor activity of benzothiazole derivatives involves the induction of apoptosis in cancer cells through the modulation of cellular pathways. These compounds may interact with specific receptors or enzymes that regulate cell growth and survival. For example, some derivatives have been identified as positive allosteric modulators at muscarinic receptors, which could contribute to their therapeutic effects .

Antimicrobial Properties

In addition to antitumor activity, benzothiazole derivatives have demonstrated antimicrobial effects. Studies have reported that certain modifications in the structure lead to increased activity against bacterial strains. The hydrazide functional group appears to play a critical role in enhancing this activity .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.